2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction, where a trifluoromethyl-containing building block is used . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound also contains a trifluoromethyl group but is attached to a pyridine ring instead of a pyrrolidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another similar compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHNFHOGGKSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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